![molecular formula C16H14N2O2 B238816 N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B238816.png)
N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide, also known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X involves the inhibition of various signaling pathways that are involved in cell growth, proliferation, and survival. N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs), which are involved in the regulation of gene expression and cell signaling. By inhibiting these enzymes, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X can modulate the expression of various genes and proteins that are involved in disease progression.
生化和生理效应
N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been reported to induce apoptosis, inhibit angiogenesis, and reduce metastasis. In neurodegenerative disorders, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been shown to reduce oxidative stress, inflammation, and neuronal cell death. Inflammation is a common feature of many diseases, and N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X is its potential therapeutic applications in various diseases. N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been shown to have promising results in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Another advantage of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X is its selectivity towards specific enzymes and signaling pathways, which can minimize off-target effects. However, one of the limitations of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X is its low solubility and bioavailability, which can limit its effectiveness in vivo. Further research is needed to develop novel formulations and delivery systems to improve the solubility and bioavailability of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X.
未来方向
There are several future directions for research on N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X. One of the future directions is to evaluate the safety and efficacy of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X in clinical trials for various diseases. Another future direction is to develop novel formulations and delivery systems to improve the solubility and bioavailability of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X. Additionally, further research is needed to elucidate the molecular mechanisms of action of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X and its potential interactions with other drugs. Finally, the development of new derivatives and analogs of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X can lead to the discovery of more potent and selective compounds with therapeutic applications in various diseases.
Conclusion:
In conclusion, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X involves the reaction of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenylamine with acetic anhydride. N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been studied extensively for its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammation. The mechanism of action of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X involves the inhibition of various signaling pathways that are involved in disease progression. N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has various biochemical and physiological effects in preclinical studies, and further research is needed to evaluate its safety and efficacy in clinical trials. Finally, there are several future directions for research on N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X, including the evaluation of its safety and efficacy in clinical trials, the development of novel formulations and delivery systems, and the discovery of more potent and selective compounds.
合成方法
The synthesis of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X involves the reaction of 4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenylamine with acetic anhydride. The reaction is catalyzed by a strong acid such as sulfuric acid, and the product is obtained by precipitation and recrystallization. The purity of the compound can be verified by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been reported to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common feature of many diseases, and N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide X has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
产品名称 |
N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
N-[4-(3-oxo-1H-isoindol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C16H14N2O2/c1-11(19)17-13-6-8-14(9-7-13)18-10-12-4-2-3-5-15(12)16(18)20/h2-9H,10H2,1H3,(H,17,19) |
InChI 键 |
MOHHJBLEAINKLQ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-chloro-N-[4-(1-cyanocyclopentyl)phenyl]benzamide](/img/structure/B238748.png)
![N-(3-{[2-(2-naphthyloxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B238750.png)


![N-{2-methyl-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B238760.png)
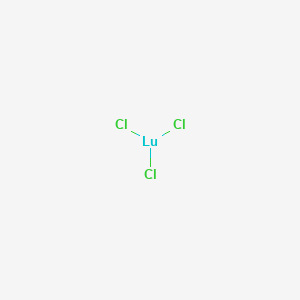
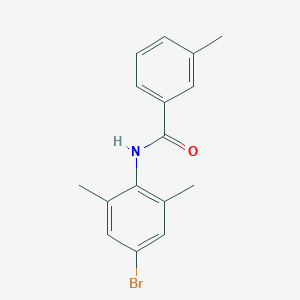
![2-(4-chlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B238769.png)
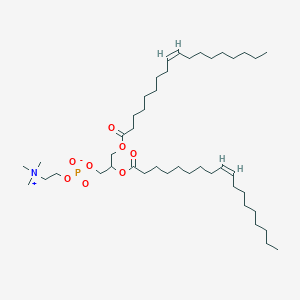
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B238771.png)
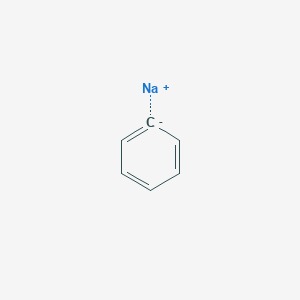
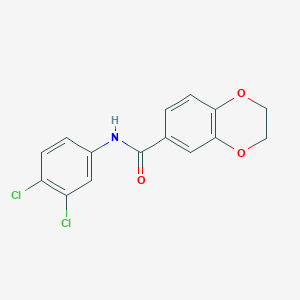
![N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]butanamide](/img/structure/B238775.png)